

Pharmacological Profile of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Technical Guide

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Compound of Interest

Compound Name:	4-Phenyl-4-(1-piperidinyl)cyclohexanol
Cat. No.:	B162774

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Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary and biologically active metabolite of the dissociative anesthetic phencyclidine (PCP). This technical guide provides a comprehensive overview of the known pharmacological properties of PPC, with a focus on its interactions with key central nervous system targets. While quantitative binding affinities and detailed pharmacokinetic data remain limited in publicly accessible literature, this document synthesizes the existing qualitative and comparative data. It also furnishes detailed, representative experimental protocols for the assays central to characterizing compounds of this nature. The guide is intended to serve as a foundational resource for researchers engaged in the study of arylcyclohexylamines and related compounds.

Introduction

4-Phenyl-4-(1-piperidinyl)cyclohexanol, commonly referred to as PPC, is an organic chemical that emerges from the metabolic breakdown of phencyclidine (PCP).^[1] As a major metabolite, its pharmacological profile is of significant interest for understanding the complete toxicological and psychoactive effects of PCP. PPC exists as two stereoisomers, cis- and trans-, which may exhibit different biological activities.^{[2][3]} The compound has been detected in the hair of PCP users, indicating its presence and persistence in the body.^[1] Early research indicates that PPC retains some of the pharmacological activities of its parent compound,

notably affecting dopaminergic systems, while displaying a reduced affinity for the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor.[4][5] This guide aims to consolidate the available pharmacological data and provide detailed experimental context for future research.

Pharmacodynamics

The pharmacodynamic effects of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** are primarily centered on its interaction with the dopamine transporter and the NMDA receptor.

Dopamine Transporter Interaction

The trans isomer of PPC has been shown to inhibit the uptake of $[3\text{H}]$ dopamine in rat striatal synaptosomes to a degree comparable to that of PCP.[4][5] This inhibition of dopamine reuptake leads to an increase in the synaptic concentration of dopamine, which is believed to contribute to the psychostimulant effects observed with PCP and its metabolites. The increased locomotor activity in mice following the administration of (trans)-PPC further supports this mechanism.[1][5]

NMDA Receptor Interaction

In contrast to its potent effect on dopamine uptake, (trans)-PPC demonstrates significantly lower affinity for the phencyclidine (PCP) binding site on the NMDA receptor complex compared to PCP itself.[4][5] This was determined through radioligand binding assays using $[3\text{H}]$ N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ($[3\text{H}]$ TCP), a selective ligand for the PCP binding site. This suggests that the psychotomimetic effects of PPC may be less pronounced or qualitatively different from those of PCP, which are largely attributed to NMDA receptor antagonism.

Opioid Receptor Interaction

Hydroxylation of PCP at the 4-position of the cyclohexyl ring, which forms PPC, does not produce a large variation in affinity for the morphine receptor compared to the parent compound.[6] However, specific quantitative binding data for PPC at the various opioid receptor subtypes (μ , δ , κ) are not readily available in the current literature.

Behavioral Pharmacology

When administered intraperitoneally to mice at doses ranging from 10 to 30 mg/kg, (trans)-PPC induces a dose-dependent increase in locomotor activity and rearing behaviors.^[5] Notably, unlike PCP, (trans)-PPC did not produce swaying and falling at the tested doses, indicating a different behavioral profile.^[5] These findings suggest that the major metabolite, (trans)-PPC, contributes to the overall psychotic reactions produced by PCP, likely through its effects on the dopaminergic system.^[5]

Quantitative Data Summary

While specific Ki or IC₅₀ values for **4-Phenyl-4-(1-piperidinyl)cyclohexanol** are not consistently reported in the literature, the following table summarizes the qualitative and comparative findings.

Target	Ligand/Assay	Preparation	Result	Reference
Dopamine Transporter	[³ H]Dopamine Uptake	Rat striatal synaptosomes	Inhibition comparable to PCP	[4][5]
NMDA Receptor (PCP Site)	[³ H]TCP Binding	Rat cortical membranes	Much lower affinity than PCP	[4][5]
Opioid Receptor	[³ H]Morphine Binding	Rat brain homogenates	No large variation in affinity compared to PCP	[6]

Experimental Protocols

The following are detailed, representative protocols for the key *in vitro* assays used to characterize the pharmacological profile of compounds like **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Dopamine Transporter Uptake Assay

This protocol describes a method for measuring the inhibition of [³H]dopamine uptake into rat striatal synaptosomes.

Materials:

- Rat striata
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
- [³H]Dopamine
- Test compound (**4-Phenyl-4-(1-piperidinyl)cyclohexanol**)
- Nomifensine (for defining non-specific uptake)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and counter

Procedure:

- Synaptosome Preparation: Homogenize fresh or frozen rat striata in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2) in Krebs-Ringer-HEPES buffer.
- Assay: In triplicate, add varying concentrations of the test compound or vehicle to tubes containing the synaptosomal preparation. For non-specific uptake, add a high concentration of nomifensine. Pre-incubate for 10 minutes at 37°C.
- Initiate Uptake: Add a final concentration of [³H]dopamine (e.g., 10 nM) to each tube and incubate for 5 minutes at 37°C.
- Terminate Uptake: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value for the test compound by non-linear regression analysis of the concentration-response curve.

NMDA Receptor Binding Assay ([³H]TCP Binding)

This protocol outlines a method for determining the binding affinity of a test compound to the PCP site of the NMDA receptor using [³H]TCP.

Materials:

- Rat cortical tissue
- Tris-HCl buffer (50 mM, pH 7.4)
- [³H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([³H]TCP)
- Test compound (**4-Phenyl-4-(1-piperidinyl)cyclohexanol**)
- Phencyclidine (PCP) or MK-801 (for defining non-specific binding)
- Glass fiber filters
- Scintillation cocktail and counter

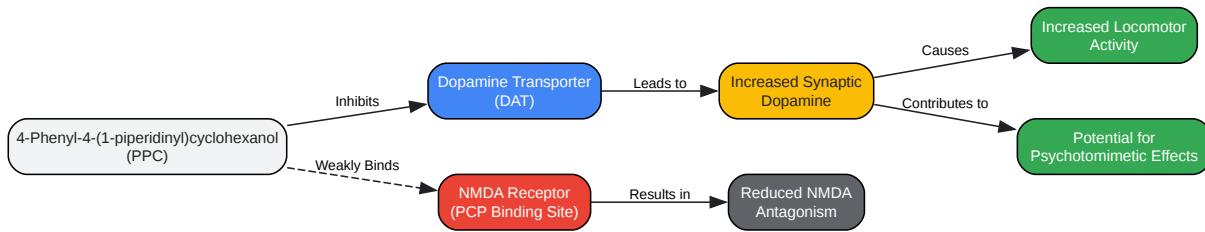
Procedure:

- Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to thoroughly wash the membranes.
- Binding Assay: In triplicate, combine the washed cortical membranes, [³H]TCP (e.g., 2 nM final concentration), and varying concentrations of the test compound or vehicle in a final volume of 1 ml. For non-specific binding, add a high concentration of PCP or MK-801 (e.g., 10 µM).
- Incubation: Incubate the mixture at 25°C for 60 minutes.

- Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

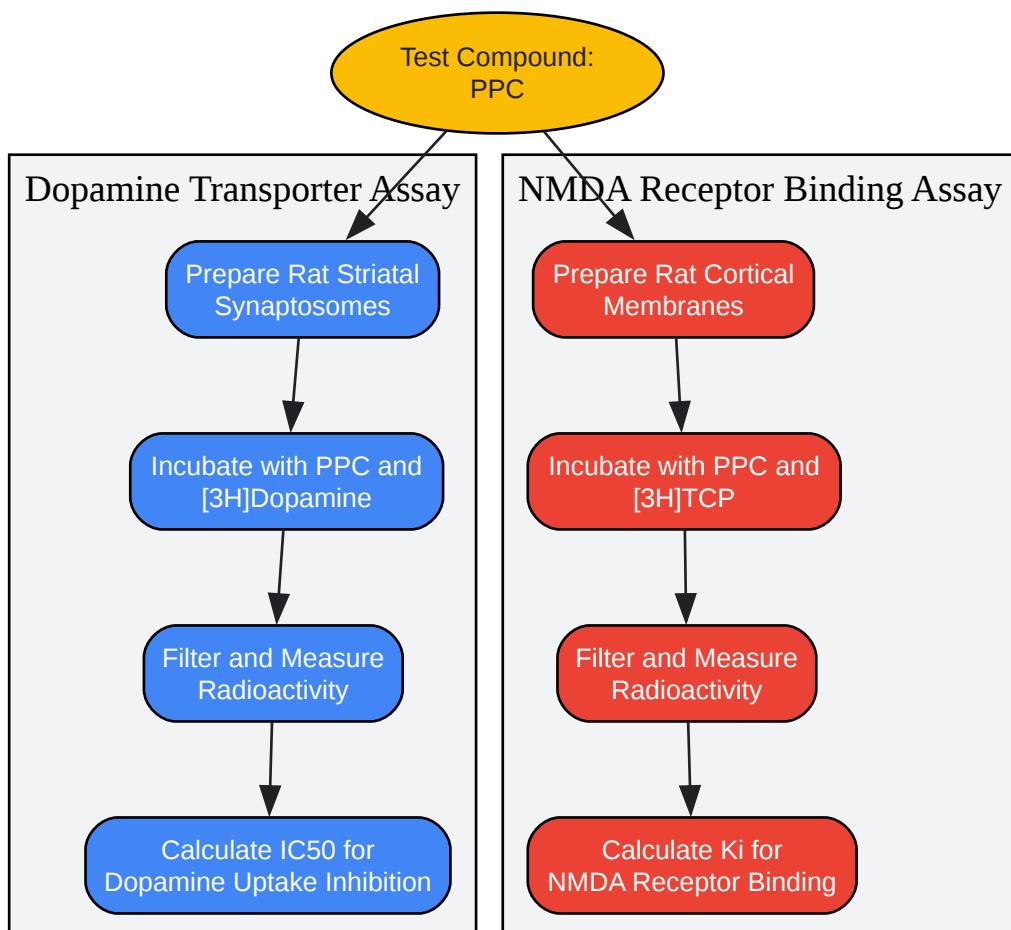
Proposed Mechanism of Action



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Caption: Proposed primary mechanism of action for **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Experimental Workflow for In Vitro Characterization

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